

#### Ro 64-6198: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ro 64-6198	
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An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Selective NOP Receptor Agonist.

This technical guide provides a comprehensive overview of **Ro 64-6198**, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.[1] Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **Ro 64-6198**.

### **Chemical Structure and Properties**

**Ro 64-6198**, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic organic compound that has been instrumental in elucidating the physiological roles of the NOP receptor.[1][2] Its complex spirocyclic structure is fundamental to its high affinity and selectivity for the NOP receptor.

### **Chemical Identifiers**



Property	Value	
IUPAC Name	8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1][2]	
CAS Number	280783-56-4[1]	
Molecular Formula	C26H31N3O[1]	
Molecular Weight	401.55 g/mol [3]	
SMILES	C1C[C@H]2CCINVALID-LINK N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6[1]	
Appearance	Solid powder[2]	
Purity	>98%[2]	

**Physicochemical Properties** 

Property	Value	
Solubility	Soluble in DMSO.[3] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 2.5 mg/mL.[4][5]	
Brain Penetrance	Ro 64-6198 is a brain-penetrant ligand.[6]	
Oral Bioavailability	Poor oral bioavailability has been noted as a limitation for clinical development.[1][7]	

# **Pharmacological Properties**

**Ro 64-6198** is a high-affinity, selective full agonist at the NOP receptor.[8] Its pharmacological profile has been characterized through various in vitro and in vivo studies.

## **Receptor Binding Affinity**



Receptor	Kı (nM)	pΚι
Human NOP (ORL-1)	0.389[3]	9.4[9][10]
Human μ-opioid	46.8	7.33[11]
Human к-opioid	89.1	7.05[11]
Human δ-opioid	1380	5.86[11]

**Ro 64-6198** displays over 100-fold selectivity for the NOP receptor over classical opioid receptors.[1]

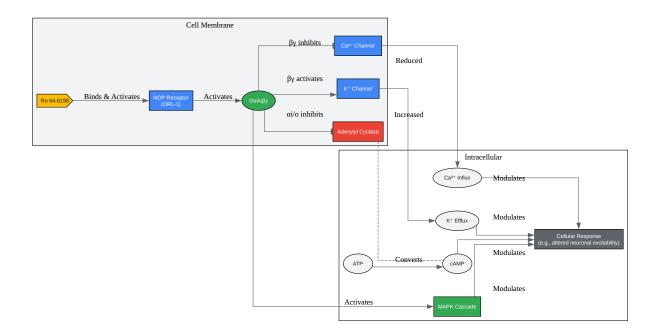
**Functional Activity** 

Assay	Cell Line	EC <sub>50</sub> (nM)	pEC <sub>50</sub>
[ <sup>35</sup> S]GTPyS Binding	CHO cells expressing human NOP receptor	38.9	7.41[11]
cAMP Accumulation Inhibition	CHO cells expressing human NOP receptor	-	9.49[9][11]
β-arrestin2 Recruitment	-	1200	-
β-arrestin3 Recruitment	-	912	-

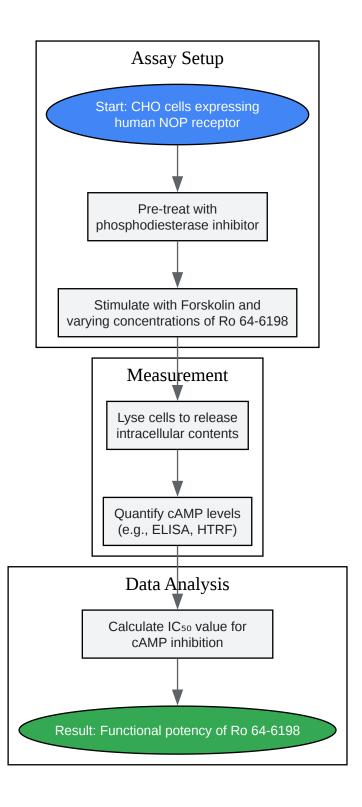
## **NOP Receptor Signaling Pathway**

Activation of the NOP receptor by **Ro 64-6198** initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated Ca<sup>2+</sup> channels and the activation of inwardly rectifying K<sup>+</sup> channels.[12] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.[2]









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